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Compound of Interest

Compound Name: N-(2-Ethoxyethyl)-2-nitroaniline

Cat. No.: B1626614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-

IR) and mass spectrometry data for the compound N-(2-Ethoxyethyl)-2-nitroaniline. It

includes detailed experimental protocols for the synthesis and characterization of this and

similar aniline derivatives, presented in a format tailored for professionals in research and drug

development.

Introduction
N-(2-Ethoxyethyl)-2-nitroaniline is an aromatic amine derivative with potential applications in

chemical synthesis and pharmaceutical development. Accurate characterization of its molecular

structure is crucial for its application and further research. This guide focuses on two primary

analytical techniques for structural elucidation: FT-IR spectroscopy, which provides information

about the functional groups present, and mass spectrometry, which determines the molecular

weight and fragmentation pattern.

Spectroscopic Data
While direct experimental spectra for N-(2-Ethoxyethyl)-2-nitroaniline are not widely

published, the following tables summarize the expected key spectral data based on the

analysis of closely related compounds, such as 2-nitroaniline and other N-substituted

nitroanilines.
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Predicted FT-IR Spectral Data
The FT-IR spectrum of N-(2-Ethoxyethyl)-2-nitroaniline is expected to exhibit characteristic

absorption bands corresponding to its functional groups. The data is presented in Table 1.

Table 1: Predicted FT-IR Peak Assignments for N-(2-Ethoxyethyl)-2-nitroaniline

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3350 - 3400 Medium N-H Stretch Secondary Amine

2850 - 2980 Medium-Strong C-H Stretch
Aliphatic (Ethoxy

group)

1600 - 1640 Strong N-H Bend Secondary Amine

1500 - 1530 Strong
Asymmetric NO₂

Stretch
Nitro Group

1330 - 1370 Strong
Symmetric NO₂

Stretch
Nitro Group

1250 - 1350 Strong C-N Stretch Aromatic Amine

1050 - 1150 Strong C-O-C Stretch Ether

700 - 800 Strong
C-H Bend (out-of-

plane)

Aromatic Ring (ortho-

disubstituted)

Predicted Mass Spectrometry Data
Electron Ionization Mass Spectrometry (EI-MS) of N-(2-Ethoxyethyl)-2-nitroaniline would

likely result in a molecular ion peak and several characteristic fragment ions. The predicted

data is outlined in Table 2. The molecular weight of N-(2-Ethoxyethyl)-2-nitroaniline is 196.21

g/mol .

Table 2: Predicted Mass Spectrometry Fragmentation for N-(2-Ethoxyethyl)-2-nitroaniline
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m/z Ratio Predicted Fragment Ion Description

196 [M]⁺ Molecular Ion

150 [M - NO₂]⁺ Loss of a nitro group

136 [M - C₂H₅O - H]⁺
Loss of an ethoxy group and a

hydrogen atom

121 [M - C₂H₅OCH₂CH₂]⁺ Cleavage of the N-alkyl bond

92 [C₆H₆N]⁺ Fragment of the aniline ring

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of N-(2-
Ethoxyethyl)-2-nitroaniline.

Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline
A general method for the synthesis of N-alkoxyalkyl-nitroanilines involves the nucleophilic

substitution of a halogen on the nitroaromatic ring with the corresponding amino alcohol,

followed by etherification, or directly by reacting the nitroaniline with a haloalkoxyalkane.

Materials:

2-Nitroaniline

2-Bromoethoxyethane

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Ethyl acetate

Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 2-nitroaniline (1 equivalent) in DMF, add potassium carbonate (1.5

equivalents).

Stir the mixture at room temperature for 30 minutes.

Add 2-bromoethoxyethane (1.2 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine solution.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by column chromatography using a silica gel stationary phase and a

hexane-ethyl acetate mobile phase.

FT-IR Spectroscopy
Instrumentation:

Fourier-Transform Infrared Spectrometer

Procedure:

Ensure the sample is dry and free of solvent.

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium

bromide powder and pressing it into a thin, transparent disk.
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Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of

the solid sample directly onto the ATR crystal.

Record the spectrum over the range of 4000-400 cm⁻¹.

Process the spectrum to identify the characteristic absorption peaks.

Mass Spectrometry
Instrumentation:

Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

Dissolve a small amount of the purified sample in a suitable volatile solvent (e.g., methanol

or dichloromethane).

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC-MS).

Acquire the mass spectrum in EI mode, typically at an ionization energy of 70 eV.

Analyze the resulting spectrum to identify the molecular ion peak and the fragmentation

pattern.

Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the synthesis and characterization of a

novel aniline derivative, a process central to drug discovery and materials science.
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Workflow for Synthesis and Characterization of a Novel Aniline Derivative
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Caption: Synthesis and Characterization Workflow.
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Logical Flow for Spectroscopic Data Analysis
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Caption: Spectroscopic Data Analysis Flowchart.

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of N-(2-
Ethoxyethyl)-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1626614#ft-ir-and-mass-spectrometry-data-for-n-2-
ethoxyethyl-2-nitroaniline]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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